![molecular formula C24H25N3O B249111 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine](/img/structure/B249111.png)
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine
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Overview
Description
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine, also known as DAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. DAPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of dopamine and acetylcholine, two neurotransmitters that are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to cross the blood-brain barrier. These effects make 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high degree of purity, which allows for accurate measurements and consistent results. However, one limitation of using 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of novel formulations of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine that can improve its solubility and bioavailability. Another potential direction is the investigation of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine in human clinical trials.
Synthesis Methods
The synthesis of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of diphenylacetyl chloride with 4-(4-pyridinylmethyl)piperazine in the presence of a base. This reaction results in the formation of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine as a white crystalline solid with a high degree of purity.
Scientific Research Applications
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In preclinical studies, 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
properties
Product Name |
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine |
---|---|
Molecular Formula |
C24H25N3O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,2-diphenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H25N3O/c28-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)27-17-15-26(16-18-27)19-20-11-13-25-14-12-20/h1-14,23H,15-19H2 |
InChI Key |
DGDLNQHLHXFOTN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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